molecular formula C20H23NO5 B12375398 [(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate

Cat. No.: B12375398
M. Wt: 357.4 g/mol
InChI Key: JWNFWIWPOYKOSQ-KRWDZBQOSA-N
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Description

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate is a complex organic compound with a unique structure that includes a pyranochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyranochromen ring system and the subsequent attachment of the N-cyclopentylcarbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Chemistry

In chemistry, [(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. This includes its use as a lead compound for developing new drugs targeting specific diseases .

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-5-Hydroxy-8-(hydroxymethyl)-2,2-dimethyl-6-oxo-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl acetate
  • (2,2-Dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 4-hydroxy-2-methylbut-2-enoate

Uniqueness

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate

InChI

InChI=1S/C20H23NO5/c1-20(2)17(25-19(23)21-14-5-3-4-6-14)10-13-9-12-7-8-18(22)24-15(12)11-16(13)26-20/h7-9,11,14,17H,3-6,10H2,1-2H3,(H,21,23)/t17-/m0/s1

InChI Key

JWNFWIWPOYKOSQ-KRWDZBQOSA-N

Isomeric SMILES

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)NC4CCCC4)C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)NC4CCCC4)C

Origin of Product

United States

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